molecular formula C15H11FO B14627578 1-(2-Fluorophenyl)-3-phenylprop-2-en-1-one CAS No. 58764-85-5

1-(2-Fluorophenyl)-3-phenylprop-2-en-1-one

Cat. No.: B14627578
CAS No.: 58764-85-5
M. Wt: 226.24 g/mol
InChI Key: JYCUNTVECRAAOH-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-phenylprop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a fluorine atom on one of the phenyl rings, which can significantly influence its chemical properties and reactivity.

Preparation Methods

The synthesis of 1-(2-Fluorophenyl)-3-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-fluoroacetophenone and benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2-Fluorophenyl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Fluorophenyl)-3-phenylprop-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-phenylprop-2-en-1-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s ability to interact with biological targets, such as enzymes and receptors. This can lead to the modulation of cellular processes and the inhibition of specific pathways involved in disease progression .

Comparison with Similar Compounds

1-(2-Fluorophenyl)-3-phenylprop-2-en-1-one can be compared with other chalcones and fluorinated aromatic compounds:

Similar compounds include:

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties, driven by the presence of the fluorine atom, make it a valuable building block in organic synthesis and a promising candidate for therapeutic development.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-phenylprop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO/c16-14-9-5-4-8-13(14)15(17)11-10-12-6-2-1-3-7-12/h1-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCUNTVECRAAOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00708130
Record name 1-(2-Fluorophenyl)-3-phenylprop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00708130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58764-85-5
Record name 1-(2-Fluorophenyl)-3-phenylprop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00708130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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